molecular formula C14H21N3O2 B11852352 Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate

Cat. No.: B11852352
M. Wt: 263.34 g/mol
InChI Key: FYXZVHIVADPSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidin-3-ylmethyl group, and a pyridin-2-yl group. Its distinct molecular configuration makes it a valuable subject of study in organic synthesis, medicinal chemistry, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate typically involves the reaction of azetidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved include inhibition of enzyme-substrate interactions and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-6-4-5-11(16-12)7-10-8-15-9-10/h4-6,10,15H,7-9H2,1-3H3,(H,16,17,18)

InChI Key

FYXZVHIVADPSRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.